2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol

Catalog No.
S15653156
CAS No.
M.F
C10H11N3O2
M. Wt
205.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol

Product Name

2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol

IUPAC Name

2-[5-(2-aminoethyl)-1,3,4-oxadiazol-2-yl]phenol

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C10H11N3O2/c11-6-5-9-12-13-10(15-9)7-3-1-2-4-8(7)14/h1-4,14H,5-6,11H2

InChI Key

JPRHPEVIVSWINZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)CCN)O

2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound characterized by its unique structure, which includes an oxadiazole ring and a phenolic group. The oxadiazole moiety is known for its diverse biological activities, while the phenolic component contributes to its chemical reactivity and potential applications in medicinal chemistry. The molecular formula for this compound is C10H12N4OC_{10}H_{12}N_{4}O, and it has a molecular weight of approximately 208.23 g/mol.

The chemical behavior of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol can be influenced by its functional groups. Key reactions include:

  • Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Condensation Reactions: The phenolic hydroxyl group can engage in condensation reactions with aldehydes or ketones, forming more complex structures.
  • Oxidation: The phenolic part may undergo oxidation to form quinones or other oxidized derivatives under specific conditions.

Compounds containing oxadiazole rings have been widely studied for their biological properties. 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol exhibits potential antimicrobial and antitumor activities. Studies indicate that derivatives of oxadiazoles can inhibit various cancer cell lines and possess anti-inflammatory properties. The presence of the aminoethyl side chain may enhance its interaction with biological targets, potentially improving its efficacy.

The synthesis of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol can be achieved through several methods:

  • Cyclocondensation: Starting from appropriate hydrazones or hydrazides and dicarbonyl compounds, cyclocondensation can yield the oxadiazole ring.
  • Amination: The introduction of the aminoethyl group can be performed through reductive amination or nucleophilic substitution on a suitable precursor.
  • Phenolic Hydroxylation: The phenolic group can be introduced via electrophilic aromatic substitution on a substituted benzene derivative.

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development targeting microbial infections or cancer.
  • Agricultural Chemicals: Its antimicrobial properties could be useful in developing novel agrochemicals.
  • Material Science: The chemical structure may allow for incorporation into polymers or coatings with specific functional properties.

Interaction studies involving 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol focus on its binding affinity to biological targets such as enzymes and receptors. Research indicates that compounds with similar structures can exhibit significant interactions with proteins involved in cell signaling pathways, potentially leading to therapeutic effects against various diseases.

Several compounds share structural similarities with 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol:

Compound NameStructureUnique Features
4-(5-Amino-1,3,4-oxadiazol-2-yl)phenolStructureDirectly related to phenolic compounds; shows antimicrobial activity.
5-(1,3,4-Oxadiazol-2-yl)thiazole-Exhibits different biological activity profiles; used in anti-cancer research.
1,3,4-Oxadiazole derivatives-Broad range of biological activities; used in drug discovery for various diseases.

The uniqueness of 2-[5-(2-Aminoethyl)-1,3,4-oxadiazol-2-yl]phenol lies in its combination of the oxadiazole ring with an aminoethyl side chain and a phenolic group, which may enhance its solubility and bioavailability compared to other oxadiazole derivatives.

XLogP3

0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

205.085126602 g/mol

Monoisotopic Mass

205.085126602 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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